2-Chloro-3-iodoisonicotinonitrile

Description

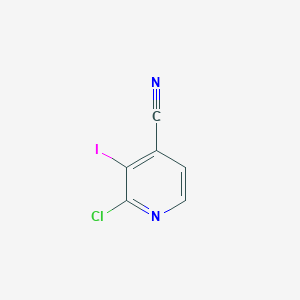

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPNWSSJNSSQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474403 | |

| Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908279-56-1 | |

| Record name | 2-Chloro-3-iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its relevance in the broader context of drug development.

Chemical Identity and Properties

This compound, also known as 2-chloro-3-iodopyridine-4-carbonitrile, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 908279-56-1 | [1] |

| Molecular Formula | C₆H₂ClIN₂ | [1][2] |

| Molecular Weight | 264.45 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically available at 95% or ≥98% | [1][2] |

| Boiling Point | 318.3±42.0 °C at 760 mmHg (Predicted) | [2] |

| Storage | Store in a dry, sealed place. | [2] |

Synonyms:

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from 2-chloro-4-aminopyridine. The first step is an iodination reaction to introduce an iodine atom at the 3-position of the pyridine ring. The second step is a Sandmeyer reaction to convert the 4-amino group to a nitrile group.

Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine

This reaction involves the direct iodination of 2-chloro-4-aminopyridine using an iodinating agent such as iodine monochloride.

Experimental Protocol:

-

Materials: 2-chloro-4-aminopyridine, iodine monochloride, glacial acetic acid, sodium acetate trihydrate (or potassium acetate), ethyl acetate, sodium bicarbonate solution, brine, and anhydrous sodium sulfate.[3]

-

Procedure:

-

In a round-bottomed flask, dissolve 2-chloro-4-aminopyridine and sodium acetate trihydrate in glacial acetic acid.[3]

-

Add a solution of iodine monochloride in glacial acetic acid dropwise to the mixture.[3]

-

Heat the reaction mixture at 70°C for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After completion, cool the mixture and concentrate it under reduced pressure.[3]

-

Neutralize the residue with a 10% sodium bicarbonate solution and extract the product with ethyl acetate.[3]

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel.[3]

-

Caption: Synthesis of 2-Chloro-3-iodo-4-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide or pseudohalide, including a nitrile, via a diazonium salt intermediate.[4][5]

General Experimental Protocol (adapted for this specific transformation):

-

Materials: 2-Chloro-3-iodo-4-aminopyridine, sodium nitrite, hydrochloric acid, copper(I) cyanide, sodium cyanide, and an appropriate solvent.

-

Procedure:

-

Diazotization:

-

Suspend 2-Chloro-3-iodo-4-aminopyridine in a cooled aqueous solution of hydrochloric acid (e.g., 0-5°C).

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas evolution is expected.

-

The reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

-

Caption: Sandmeyer reaction for the synthesis of the target compound.

Applications in Drug Development

While specific biological activity and targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry.

-

Scaffold for Screening Libraries: Molecules with diverse functionalities and substitution patterns, such as the title compound, are valuable components of screening libraries used in high-throughput screening (HTS) to identify novel hits for various biological targets.[6][7]

-

Potential for Covalent Inhibition: The nitrile group can act as an electrophilic warhead, enabling the molecule to form covalent bonds with specific residues, such as cysteine, in the active site of an enzyme.[8] This can lead to irreversible inhibition, a strategy employed in the development of some targeted therapies.[9]

-

Enzyme Inhibition: The overall structure may allow it to act as a competitive or non-competitive inhibitor of various enzymes.[10][11] The specific nature of inhibition would depend on the target enzyme's active site architecture.

It is important to note that without specific experimental data, the biological activity of this compound remains speculative. Further research, including in vitro screening and biological assays, is necessary to elucidate its pharmacological profile.

Signaling Pathways: A Theoretical Perspective

Given the absence of specific data for this compound, a diagram of a hypothetical signaling pathway where a small molecule inhibitor might act is presented below for illustrative purposes. For instance, many signaling pathways involved in cell proliferation, such as the MAP kinase pathway, are common targets for small molecule inhibitors in cancer drug discovery.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully characterize its properties and explore its potential as a lead compound in drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 908279-56-1 | this compound - Synblock [synblock.com]

- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening Libraries – Center for Drug Discovery [cdd.wustl.edu]

- 8. chemscene.com [chemscene.com]

- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-iodoisonicotinonitrile from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-chloro-3-iodoisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis leverages common pyridine precursors and established chemical transformations. This document details the proposed synthetic route, including step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Additionally, an alternative synthetic strategy is briefly discussed.

Primary Synthetic Pathway: A Multi-step Approach

The most plausible and well-supported synthetic route commences with the commercially available 2-chloro-4-aminopyridine and proceeds through a two-step sequence involving iodination followed by a Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary proposed synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Yield (%) |

| 1 | Iodination | 2-Chloro-4-aminopyridine | Iodine monochloride (ICl), Sodium acetate trihydrate | 2-Chloro-3-iodo-4-aminopyridine | 254.45 | ~85 |

| 2 | Sandmeyer Cyanation | 2-Chloro-3-iodo-4-aminopyridine | Sodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Hydrochloric acid (HCl) | This compound | 264.44 | ~70 (estimated) |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine

This procedure is adapted from established methods for the iodination of substituted aminopyridines.

Materials:

-

2-Chloro-4-aminopyridine

-

Iodine monochloride (ICl)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

-

Stir the mixture to achieve a suspension.

-

Prepare a solution of iodine monochloride (1.1 eq) in glacial acetic acid.

-

Add the iodine monochloride solution dropwise to the suspension of 2-chloro-4-aminopyridine at room temperature.

-

After the addition is complete, heat the reaction mixture to 70°C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Carefully neutralize the mixture with a saturated aqueous sodium carbonate solution until the pH is approximately 8.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-chloro-3-iodo-4-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer Cyanation

This protocol is a generalized procedure for the Sandmeyer cyanation of a heteroaromatic amine.[1][2]

Materials:

-

2-Chloro-3-iodo-4-aminopyridine

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional, as a complexing agent for CuCN)

-

Water

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Beakers

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

Procedure:

-

Diazotization:

-

In a beaker, suspend 2-chloro-3-iodo-4-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous potassium cyanide solution (if necessary to aid dissolution) or as a suspension in water.

-

Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Synthetic Pathway Visualization

The following diagrams illustrate the primary synthetic workflow.

Caption: Primary synthetic route to this compound.

Alternative Synthetic Route: Direct Halogenation of Isonicotinonitrile

An alternative approach to the target molecule could involve the direct, sequential halogenation of isonicotinonitrile (4-cyanopyridine). This pathway is conceptually simpler but may present significant challenges in controlling the regioselectivity of the halogenation steps.

The electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic substitution, making halogenation more difficult than on an unsubstituted pyridine. Furthermore, achieving the desired 2-chloro-3-iodo substitution pattern would require careful selection of halogenating agents and reaction conditions to overcome the inherent directing effects of the pyridine nitrogen and the cyano group.

A potential, though likely low-yielding, sequence could be:

-

N-Oxidation: Conversion of isonicotinonitrile to isonicotinonitrile N-oxide to activate the pyridine ring for halogenation.

-

Chlorination: Introduction of a chlorine atom, which typically occurs at the 2-position of pyridine N-oxides.[3]

-

Deoxygenation: Removal of the N-oxide to give 2-chloroisonicotinonitrile.

-

Iodination: Introduction of an iodine atom at the 3-position. This step would be challenging due to the deactivating effects of the existing chloro and cyano groups.

Caption: A possible, but challenging, alternative synthetic pathway.

This technical guide provides a robust framework for the synthesis of this compound. The primary pathway outlined is based on well-established and reliable chemical transformations, offering a high probability of success for researchers in the field. Further optimization of the Sandmeyer cyanation step for the specific substrate would be a valuable area for future investigation.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-3-iodo-4-cyanopyridine

Foreword: The Strategic Value of Polysubstituted Heterocycles

In the landscape of modern drug discovery and materials science, polysubstituted pyridine scaffolds are indispensable building blocks. Their unique electronic properties, coupled with the ability to form multiple interaction vectors with biological targets, make them privileged structures. The strategic placement of diverse functional groups—such as halogens and nitriles—onto the pyridine core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. 2-Chloro-3-iodo-4-cyanopyridine is an exemplar of such a highly functionalized intermediate, offering multiple, distinct points for synthetic diversification. This guide provides a comprehensive framework for the structural elucidation of this molecule, presenting not just the analytical techniques but the underlying scientific rationale that drives the experimental design. The methodologies discussed herein are foundational for researchers engaged in the synthesis, quality control, and application of complex heterocyclic compounds.

Section 1: Molecular Profile and Synthesis Overview

2-Chloro-3-iodo-4-cyanopyridine (Molecular Formula: C₆H₂ClIN₂, Molecular Weight: 264.45 g/mol ) is a solid, crystalline compound at room temperature. Its structure is characterized by a pyridine ring substituted with three distinct electron-withdrawing groups, which profoundly influence its reactivity and spectroscopic signature.

The synthesis of such a molecule, while not widely documented for this specific isomer, can be logically approached through established heterocyclic chemistry transformations. A plausible route involves the halogenation of a pre-functionalized pyridine. For instance, a common strategy for related compounds is the iodination of a chloropyridine precursor using reagents like iodine monochloride in acetic acid, a method proven effective for the synthesis of 2-Chloro-3-iodo-4-pyridinamine.[1] Alternatively, synthetic pathways may commence from a cyanopyridine N-oxide, which is subsequently chlorinated.[2][3]

Safety and Handling Protocol

Given its chemical structure—a halogenated aromatic nitrile—2-Chloro-3-iodo-4-cyanopyridine and its isomers must be handled with appropriate care. Safety data for analogous compounds indicate potential hazards.[4]

Table 1: Hazard and Safety Summary

| Hazard Classification | GHS Statements | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4][5] |

| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, seek medical attention.[4][5] |

| Eye Damage | Causes serious eye damage/irritation (H318/H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |

| Respiratory | May cause respiratory irritation (H335) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[5] |

| Handling | - | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Ensure eyewash stations and safety showers are close to the workstation.[6] |

| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7] |

Section 2: A Multi-Technique Approach to Structural Elucidation

The definitive structural characterization of a novel or complex molecule is never reliant on a single technique. It requires the convergence of data from multiple orthogonal methods. This self-validating system ensures that the proposed structure is consistent across different physical measurement principles.

Mass Spectrometry (MS): The First Step

Causality: The primary objective of mass spectrometry is to confirm the molecular mass and elemental formula. For a polyhalogenated compound, the isotopic distribution provides a high-confidence confirmation of the elements present. It is the most direct method to validate that the target molecule has been synthesized.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

-

GC Method: Use a temperature program starting at 100°C, ramping to 280°C at 15°C/min to ensure volatilization without thermal degradation.

-

MS Ionization: Employ Electron Ionization (EI) at 70 eV, a standard method that provides reproducible fragmentation patterns for library matching and structural deduction.[8]

-

Mass Analysis: Scan a mass range from m/z 40 to 400.

Expected Data & Interpretation: The mass spectrum will be critical for confirming the molecular formula C₆H₂ClIN₂.

-

Molecular Ion (M⁺): A cluster of peaks centered around m/z 264 will be observed. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in this cluster, providing a clear signature for its presence.

-

Fragmentation Pattern: The C-I bond is the weakest, making the loss of an iodine radical (I•, 127 Da) a highly probable primary fragmentation event.

Table 2: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Interpretation |

| [M]⁺ | C₆H₂ClIN₂⁺ | 264 | Molecular ion |

| [M-I]⁺ | C₆H₂ClN₂⁺ | 137 | Loss of iodine radical (most favorable) |

| [M-Cl]⁺ | C₆H₂IN₂⁺ | 229 | Loss of chlorine radical |

| [M-CN]⁺ | C₅H₂ClIN⁺ | 238 | Loss of cyanide radical |

| [C₅H₂N]⁺ (from [M-I]⁺) | C₅H₂N⁺ | 76 | Further fragmentation losing Cl and CN |

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity. It maps the carbon-hydrogen framework and provides deep insight into the electronic environment of the pyridine ring, which is heavily influenced by the substituents.

Experimental Protocol (¹H & ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

Predicted Spectra & Interpretation:

-

¹H NMR: The structure contains two protons on the pyridine ring at positions 5 and 6. These protons will appear as two distinct signals.

-

H-6: This proton is adjacent to the ring nitrogen and will be the most downfield-shifted.

-

H-5: This proton is adjacent to the cyano group at C-4.

-

Coupling: These two protons are ortho to each other and will exhibit coupling, appearing as a pair of doublets with a typical ortho coupling constant (J) of ~5-8 Hz. The electron-withdrawing nature of all substituents will shift both protons significantly downfield compared to unsubstituted pyridine.

-

-

¹³C NMR: A proton-decoupled spectrum will show six distinct signals, one for each carbon atom.

-

C4 (C-CN): The carbon attached to the cyano group will be significantly influenced by its sp-hybridized neighbor.

-

C2 (C-Cl) & C3 (C-I): The carbons directly bonded to the halogens will have their chemical shifts dictated by the electronegativity and heavy atom effects of Cl and I.

-

C5 & C6 (C-H): These carbons will appear in the typical aromatic region.

-

CN: The nitrile carbon itself will appear as a distinct, sharp signal around 115-120 ppm.

-

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-6 | 8.5 - 8.8 | doublet | ~5-8 Hz | Adjacent to ring nitrogen, deshielded. |

| H-5 | 7.8 - 8.1 | doublet | ~5-8 Hz | Influenced by ortho cyano group. |

| C-CN | ~115-120 | singlet | - | Characteristic chemical shift for a nitrile carbon. |

| C-2 | ~150-155 | singlet | - | Carbon bearing chlorine, deshielded. |

| C-3 | ~95-105 | singlet | - | Carbon bearing iodine; heavy atom effect causes significant upfield shift. |

| C-4 | ~130-135 | singlet | - | Carbon bearing the cyano group. |

| C-5 | ~125-130 | singlet | - | Aromatic CH. |

| C-6 | ~150-153 | singlet | - | Aromatic CH adjacent to nitrogen, deshielded. |

Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups

Causality: IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for the rapid and unambiguous identification of key functional groups, most notably the nitrile (C≡N) group in this molecule.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum is automatically collected and subtracted.[8]

Expected Data & Interpretation: The most diagnostic peak in the IR spectrum will be from the nitrile group.

-

C≡N Stretch: A strong, sharp, and unmistakable absorption band will appear in the range of 2220-2240 cm⁻¹.[9] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic Ring Stretches: A series of bands between 1400-1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring.

-

Fingerprint Region (< 1000 cm⁻¹): This complex region will contain vibrations corresponding to C-H out-of-plane bending as well as C-Cl and C-I stretching modes.

Table 4: Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Section 3: Structure-Informed Reactivity

The structural data obtained from the aforementioned techniques provides a clear rationale for the chemical reactivity of 2-Chloro-3-iodo-4-cyanopyridine, particularly in transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern pharmaceutical synthesis.[10][11]

Key Insight: The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This differential reactivity is the molecule's most powerful synthetic feature, allowing for selective functionalization. Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings will occur preferentially at the C-3 position (the site of the iodine atom).[12][13]

This predictable reactivity allows chemists to use 2-Chloro-3-iodo-4-cyanopyridine as a linchpin, first introducing a substituent at the C-3 position, and then, under more forcing conditions or with a different catalytic system, modifying the C-2 position. This stepwise approach is fundamental to building molecular complexity in a controlled and efficient manner.

Section 4: Conclusion

The structural analysis of 2-Chloro-3-iodo-4-cyanopyridine is a case study in the power of an integrated, multi-technique analytical approach. Mass spectrometry provides the foundational confirmation of identity and formula, NMR spectroscopy maps the intricate atomic framework, and vibrational spectroscopy rapidly confirms the presence of key functional groups. Together, these techniques provide a complete and self-validating picture of the molecule's structure. This detailed structural knowledge is not merely an academic exercise; it directly informs our understanding of the molecule's chemical behavior, enabling its precise and strategic application as a versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 2. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-iodoisonicotinonitrile is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, an iodo, and a nitrile group on the isonicotinonitrile scaffold, offers multiple reaction sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, including physicochemical and spectral data, and details its synthesis and reactivity, with a focus on its application in cross-coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Chemical and Physical Properties

This compound, also known as 2-chloro-3-iodopyridine-4-carbonitrile, is a solid at room temperature.[1] While specific, experimentally determined data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogues and supplier specifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-4-iodo-3-pyridinecarbonitrile (Isomer) | 2-Chloro-3-iodopyridine (Precursor) |

| Molecular Formula | C₆H₂ClIN₂[2] | C₆H₂ClIN₂[2] | C₅H₃ClIN[3] |

| Molecular Weight | 264.45 g/mol [2] | 264.45 g/mol [2] | 239.44 g/mol [3] |

| Appearance | Solid[1] | Solid[2] | Off-white crystalline solid[3] |

| Melting Point | Not Reported | 142-147 °C[2] | 90-95 °C[3] |

| Boiling Point | Not Reported | Not Reported | 261.2 ± 20.0 °C (Predicted)[3] |

| Solubility | Not Reported | Not Reported | Chloroform, Ethyl Acetate[3] |

Spectral Data

Table 2: Spectral Data for the Precursor 2-Chloro-3-iodopyridine

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.38 (dd, J = 4.6, 1.7 Hz, 1H), 8.16 (dd, J = 8.0, 0.16 Hz, 1H), 6.96 (dd, J = 8.0, 4.6 Hz, 1H)[4] |

| ¹³C NMR (CDCl₃) | δ 154.5, 148.9, 148.8, 123.2, 94.9[4] |

| Mass Spec (EI) | m/z 240 (M+1)[4] |

For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The introduction of the electron-withdrawing nitrile group at the 4-position would likely shift these signals downfield compared to the precursor. In the ¹³C NMR spectrum, the carbon of the nitrile group (C≡N) would appear in the range of 115-125 ppm. The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2230-2210 cm⁻¹ for the nitrile stretch. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of one chlorine atom.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 2-chloropyridine. The first step is the regioselective iodination at the 3-position to yield 2-chloro-3-iodopyridine. This can be followed by a cyanation reaction at the 4-position. While a specific protocol for the cyanation of 2-chloro-3-iodopyridine to the target molecule is not detailed in the available literature, the synthesis of the key intermediate is well-documented.

Experimental Protocol: Synthesis of 2-Chloro-3-iodopyridine [4]

-

Materials: 2-Chloropyridine, n-Butyllithium (1.6 M in hexanes), 2,2,6,6-Tetramethylpiperidine, Iodine, Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium thiosulfate, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of n-butyllithium (0.1 mol) in THF (150 mL) at -78 °C, add 2,2,6,6-tetramethylpiperidine (0.1 mol) followed by 2-chloropyridine (0.1 mol).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add a solution of iodine (0.1 mol) in THF (50 mL) dropwise to the reaction mixture and continue stirring for 30 minutes.

-

Quench the reaction with water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate, 90/10) to yield 2-chloro-3-iodopyridine as a yellow solid.

-

The subsequent conversion of 2-chloro-3-iodopyridine to this compound can be achieved through various cyanation methods, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanation.

A potential synthetic workflow for this compound.

Reactivity and Synthetic Applications

The presence of two different halogen atoms at positions 2 and 3, along with a nitrile group at position 4, makes this compound a highly valuable and versatile building block for constructing complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds is a key feature that allows for selective functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Cl bond.[5] This allows for the selective introduction of an aryl or heteroaryl group at the 3-position while leaving the chloro substituent at the 2-position intact for subsequent transformations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at the 3-Position [5]

-

Materials: this compound, Arylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2 equivalents), Solvent (e.g., Toluene, Dioxane, or DMF, often with water as a co-solvent).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reactivity hierarchy in Suzuki-Miyaura cross-coupling reactions.

Applications in Drug Discovery

While there is no specific information available regarding the biological activity or drug development applications of this compound itself, its structural motifs are prevalent in many biologically active compounds. Halogenated pyridines are key components in numerous pharmaceuticals, where the halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The nitrile group is also a common functional group in drug candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

Given its potential for selective functionalization, this compound serves as an excellent starting material for the synthesis of libraries of substituted pyridines for screening in various biological assays.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its key advantage lies in the differential reactivity of its carbon-halogen bonds, which allows for sequential and regioselective functionalization. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation based on the properties and reactivity of closely related analogues. The synthetic protocols and reactivity principles outlined here should enable researchers to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Further research into the specific properties and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Spectroscopic Characterization of 2-Chloro-3-iodoisonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the standard procedures for the spectroscopic characterization of the novel compound 2-Chloro-3-iodoisonicotinonitrile. Due to the limited availability of public domain spectral data for this specific molecule, this document serves as a comprehensive protocol for researchers who have synthesized or are working with this compound and require its structural elucidation. The guide details the experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides a framework for the presentation and interpretation of the acquired data, crucial for regulatory submissions and publications in the field of drug discovery and development.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group and two different halogen substituents on the pyridine ring, suggests a unique electronic and steric profile that could be exploited in the design of novel bioactive molecules. Accurate structural confirmation and purity assessment are paramount for any further investigation or application. This guide provides the necessary theoretical and practical framework for achieving this through standard spectroscopic techniques.

Spectroscopic Data Presentation

The following tables are presented as templates for the clear and concise reporting of spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Hypothetical Data | ||||

| 8.50 | d | 1H | 5.0 | H-6 |

| 7.80 | d | 1H | 5.0 | H-5 |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Hypothetical Data | |

| 155.0 | C-2 |

| 152.0 | C-6 |

| 130.0 | C-5 |

| 115.0 | C-4 (CN) |

| 110.0 | C-3 |

| 95.0 | C-4 |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Data | ||

| 2230 | Strong | C≡N stretch |

| 1580 | Medium | C=N stretch (pyridine ring) |

| 1550 | Medium | C=C stretch (pyridine ring) |

| 1100 | Strong | C-Cl stretch |

| 850 | Strong | C-I stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Hypothetical Data | ||

| 264/266 | 100/33 | [M]⁺, [M+2]⁺ |

| 137 | [M - I]⁺ | |

| 111 | [M - I - CN]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A solution of the sample is prepared in a uniform 5 mm glass tube.[1] Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used for NMR.[1] Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically performed to obtain the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each unique carbon atom. This experiment generally requires a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film): For a solid sample, the preferred method is the "Thin Solid Film" technique.[2] The solid is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization Method (Electron Ionization - EI): Electron ionization is a common technique for the analysis of relatively small, volatile organic molecules.[3][4] In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[3][4][5]

-

Instrumentation: The ions are generated in the ion source, separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z), and detected.[3]

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-iodoisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-iodoisonicotinonitrile is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development processes. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways.

Introduction

This compound belongs to the class of halogenated pyridines, which are important structural motifs in many biologically active molecules. The presence of chloro, iodo, and cyano groups on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. However, these functional groups also influence its solubility and stability, which are critical parameters affecting its handling, formulation, and biological activity. This guide aims to provide a central resource for researchers working with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClIN₂ | [1] |

| Molecular Weight | 264.45 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| CAS Number | 908279-56-1 | [2] |

| Synonyms | 2-chloro-3-iodopyridine-4-carbonitrile, 2-chloro-4-cyano-3-iodopyridine | [2][3] |

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

| Solvent | Predicted Solubility | Quantitative Data (mg/mL) |

| Water | Low | Data not available |

| Methanol | Moderate to High | Data not available |

| Ethanol | Moderate to High | Data not available |

| Acetonitrile | Moderate to High | Data not available |

| Dichloromethane | High | Data not available |

| Ethyl Acetate | Moderate to High | Data not available |

| Toluene | Moderate | Data not available |

| Hexane | Low | Data not available |

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a crystalline compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Qualitative information from suppliers suggests that it should be stored in a cool, dry, well-ventilated area and kept away from strong oxidizing agents, acids, and bases.[3] This implies potential degradation under these conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

| Condition | Reagent/Stress | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation | Solid sample | 80 °C | 7 days |

| Photostability | Solid sample | ICH compliant chamber | As per ICH Q1B |

Experimental Protocol for Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Volumetric flasks

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl. Dilute to the mark with 0.1 M HCl. Keep the solution at 60 °C and withdraw samples at specified time points. Neutralize the samples before HPLC analysis.

-

Basic Hydrolysis: Repeat the procedure for acidic hydrolysis using 0.1 M NaOH.

-

Oxidative Degradation: To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂. Dilute to the mark with water. Keep the solution at room temperature and withdraw samples at specified time points.

-

Thermal Degradation: Place the solid compound in a vial and keep it in an oven at 80 °C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample after the exposure period.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.

References

A Comprehensive Technical Guide to the Discovery and History of Substituted Isonicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of substituted isonicotinonitriles, from their initial discovery and the evolution of their synthesis to their diverse biological activities and mechanisms of action. This document provides a historical perspective, detailed experimental protocols for key reactions, and a summary of quantitative biological data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Synthesis

The journey of isonicotinonitriles, also known as 4-cyanopyridines, began in the late 19th century. While the exact first synthesis is a subject of historical chemical literature exploration, a significant early milestone is the industrial-scale production method developed much later. The primary and most economically viable method for the synthesis of the parent compound, isonicotinonitrile, is the vapor-phase ammoxidation of 4-picoline (4-methylpyridine). This process involves the reaction of 4-picoline with ammonia and air at high temperatures over a catalyst.

The development of synthetic routes to substituted isonicotinonitriles has been pivotal for the exploration of their chemical space and biological activities. Early methods often involved multi-step processes, but modern organic synthesis has introduced more efficient and versatile approaches. One-pot multicomponent reactions, for instance, have emerged as a powerful strategy for the synthesis of highly functionalized isonicotinonitrile derivatives, such as 2-amino-3-cyanopyridines. These reactions offer advantages in terms of operational simplicity, time efficiency, and often, environmental friendliness.

Evolution of Synthetic Methodologies

The synthesis of substituted isonicotinonitriles has evolved significantly from early, often harsh, methods to more sophisticated and versatile strategies.

Ammoxidation of Substituted Picolines

The ammoxidation process, central to the industrial production of the parent isonicotinonitrile, can also be applied to substituted 4-picolines to introduce substituents on the pyridine ring. The reaction conditions, particularly the catalyst and temperature, are crucial for achieving high yields and selectivity.

Multicomponent Reactions for Highly Substituted Derivatives

A significant advancement in the synthesis of complex isonicotinonitriles has been the application of multicomponent reactions (MCRs). The synthesis of 2-amino-3-cyanopyridine derivatives is a prime example, often involving the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation and solvent-free conditions, highlighting a modern and efficient approach.

Procedure:

-

In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the mixture for 7-9 minutes.

-

After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.[1]

This method offers several advantages, including a short reaction time, high yields, and being environmentally friendly.[1]

Biological Activities and Therapeutic Potential

Substituted isonicotinonitriles have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The nitrile group and the pyridine ring provide a versatile scaffold for designing molecules with diverse pharmacological profiles.

Antimicrobial and Antitubercular Activity

Derivatives of isonicotinic acid, closely related to isonicotinonitriles, have a well-established history in the treatment of tuberculosis, with isoniazid being a cornerstone of therapy. This has spurred interest in isonicotinonitrile derivatives as potential antimicrobial and antitubercular agents. The biological activity is often influenced by the nature and position of substituents on the pyridine ring.

Anticancer Activity

A growing body of research has highlighted the potential of substituted isonicotinonitriles as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of selected substituted isonicotinonitriles. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Substituted Isonicotinonitrile Derivatives (IC50 values)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Cpd-1 | 2-amino-4,6-diphenyl | HepG-2 (Liver) | 2.36 ± 0.14 | Fathy et al. |

| Cpd-2 | 2-amino-4-(4-chlorophenyl)-6-phenyl | HepG-2 (Liver) | 1.14 ± 0.063 | Fathy et al. |

| Cpd-3 | 2-amino-4,6-bis(3-chlorophenyl) | Not Specified | Not Specified | [2] |

| Cpd-4 | 2-amino-4-(4-methoxyphenyl)-6-phenyl | Not Specified | Not Specified | [1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Table 2: Antimicrobial Activity of Substituted Isonicotinonitrile Derivatives (MIC values)

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Cpd-5 | 2-amino-4-(p-tolyl)-6-(4-chlorophenyl) | S. aureus | 0.039 ± 0.000 | [4] |

| Cpd-6 | 2-amino-4-(p-tolyl)-6-(4-chlorophenyl) | B. subtilis | 0.039 ± 0.000 | [4] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted isonicotinonitriles are often attributed to their ability to modulate specific intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Some nitrogen-containing heterocyclic compounds have been shown to inhibit the JAK/STAT pathway, making it a plausible target for isonicotinonitrile derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of 2,3-Dihalogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives serving as crucial building blocks for the synthesis of complex molecules. Among these, 2,3-dihalogenated pyridines are particularly valuable intermediates, offering two distinct points for further functionalization. This technical guide provides an in-depth overview of the core strategies for their regioselective synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Synthesis of 2,3-Dichloropyridine

The preparation of 2,3-dichloropyridine can be effectively achieved through a multi-step process starting from 3-aminopyridine. This method involves chlorination followed by a Sandmeyer-type reaction.

From 3-Aminopyridine

A common and scalable route to 2,3-dichloropyridine begins with the chlorination of 3-aminopyridine to yield 3-amino-2-chloropyridine. This intermediate is then diazotized and subsequently chlorinated.[1]

Experimental Protocol:

-

Step 1: Synthesis of 3-amino-2-chloropyridine: 3-aminopyridine is chlorinated using an oxidizing agent in concentrated hydrochloric acid. For instance, reacting 3-aminopyridine with hydrogen peroxide in concentrated HCl at low temperatures (6-8 °C) can afford 3-amino-2-chloropyridine.[1]

-

Step 2: Diazotization and Chlorination: The resulting 3-amino-2-chloropyridine is diazotized using sodium nitrite in an acidic medium at temperatures below 0 °C. The diazonium salt is then treated with a mixture of cuprous chloride and concentrated hydrochloric acid to yield 2,3-dichloropyridine.[1]

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield | Purity | Reference |

| 3-Aminopyridine | 1. H₂O₂/HCl 2. NaNO₂/CuCl/HCl | 2,3-Dichloropyridine | >74% | >99.2% | [2] |

| 2,6-Dichloropyridine | 1. Cl₂, FeCl₃ or AlCl₃ 2. H₂, Pd/C | 2,3-Dichloropyridine | Chlorination: ~95% Hydrogenation: ~86% | >99.5% | [2] |

Reaction Pathway:

Caption: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine.

Synthesis of 2,3-Dibromopyridine

The synthesis of 2,3-dibromopyridine can be accomplished via a Sandmeyer reaction starting from 3-amino-2-chloropyridine or through a process involving diazotization of 2-amino-3-nitropyridine.

From 3-Amino-2-chloropyridine

A high-yield synthesis of 2,3-dibromopyridine involves the diazotization of 3-amino-2-chloropyridine followed by treatment with cuprous bromide in hydrobromic acid. This process includes a temperature-dependent displacement of the chloro group by bromide.[1]

Experimental Protocol:

-

Diazotization and Bromination: 3-Amino-2-chloropyridine is subjected to diazotization conditions, and the resulting diazonium salt is treated with CuBr in 48% HBr. The reaction conditions are controlled to favor the displacement of both the diazonium group and the chloro substituent.[1]

From 2-Amino-3-nitropyridine

An alternative three-step synthesis starts with 2-amino-3-nitropyridine.[1]

Experimental Protocol:

-

Diazotization and Bromination of 2-amino-3-nitropyridine: 2-amino-3-nitropyridine undergoes diazotization followed by the addition of CuBr in 47% HBr to produce 2-bromo-3-nitropyridine.[1]

-

Reduction of the Nitro Group: The 2-bromo-3-nitropyridine is then reduced, for example with iron in acetic acid, to give 3-amino-2-bromopyridine.[1]

-

Final Diazotization and Bromination: A subsequent diazotization of 3-amino-2-bromopyridine yields the final 2,3-dibromopyridine.[1]

Reaction Pathway:

Caption: Synthesis of 2,3-Dibromopyridine from 2-Amino-3-nitropyridine.

Divergent Synthesis via Halogen Dance Reaction

A powerful and regioselective method for the functionalization of 2,3-dihalopyridines is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom. This strategy has been successfully implemented in continuous-flow systems, allowing for the selective synthesis of different regioisomers by controlling the reaction temperature.[3][4]

Continuous-Flow Lithiation of 2,3-Dihalopyridines

This method utilizes lithium diisopropylamide (LDA) to deprotonate the pyridine ring, leading to a lithiated intermediate that can either be trapped directly or undergo a halogen dance to a more thermodynamically stable intermediate before being trapped by an electrophile.[3][4]

Experimental Workflow:

A continuous-flow setup typically involves two syringe pumps to introduce the 2,3-dihalopyridine and LDA solutions into a microreactor. The temperature of the reactor is precisely controlled to direct the reaction towards either the kinetic (deprotolithiation) or thermodynamic (halogen dance) product. A third syringe pump introduces the electrophile to quench the lithiated intermediate.

Quantitative Data for Continuous-Flow Halogen Dance of 2-chloro-3-bromopyridine: [3]

| Temperature | Product Distribution (Kinetic vs. Thermodynamic) | Electrophile | Yield |

| -60 °C | Major: 2-chloro-3-bromo-4-deutero-pyridine (Kinetic) | D₂O | - |

| -20 °C | Major: 2-chloro-4-bromo-3-deutero-pyridine (Thermodynamic) | D₂O | - |

Note: Specific yields for different electrophiles are reported in the source literature and can range from 42% to 97%.[3][4]

Logical Relationship Diagram:

Caption: Temperature-dependent divergent synthesis of functionalized dihalopyridines.

Direct C-H Halogenation

Direct C-H halogenation of pyridines is an atom-economical approach, though achieving high regioselectivity can be challenging due to the electron-deficient nature of the pyridine ring.[5] Electrophilic aromatic substitution on pyridine typically favors the 3-position and often requires harsh conditions.[5][6][7] However, the use of directing groups can facilitate regioselective C-H halogenation at other positions.[8]

While direct methods for the synthesis of 2,3-dihalogenated pyridines are less common, strategies involving directing groups or metal-catalyzed processes are areas of active research. For instance, palladium-catalyzed ortho-C-H bromination of arenes using a pyridine directing group has been developed, showcasing the potential for selective halogenation.[8]

Conclusion

The regioselective synthesis of 2,3-dihalogenated pyridines is a critical endeavor for advancing drug discovery and materials science. The methods outlined in this guide, from classical multi-step syntheses to modern continuous-flow methodologies, provide a robust toolkit for chemists. The choice of a specific synthetic route will depend on factors such as the desired halogen pattern, substrate scope, scalability, and available equipment. The continued development of novel catalytic systems and reaction technologies promises to further enhance our ability to prepare these important building blocks with greater efficiency and selectivity.

References

- 1. US20100160641A1 - Process for producing dihalopyridines - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

Commercial Suppliers and Synthetic Insights for 2-Chloro-3-iodoisonicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Chloro-3-iodoisonicotinonitrile, a key building block in medicinal chemistry. Additionally, it delves into a plausible synthetic route and potential applications in drug discovery, supported by detailed experimental methodologies and visual diagrams to facilitate understanding and practical implementation in a research setting.

Commercial Availability

This compound (CAS No: 908279-56-1), also known as 2-chloro-3-iodopyridine-4-carbonitrile, is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to bulk, with purities generally ranging from 95% to over 98%. The table below summarizes key information from several suppliers to aid in the procurement process.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH303C53C4 | 95% | Inquire |

| CymitQuimica | IN-DA006A5N | 95% | 100mg, 250mg, 1g, 5g |

| Ivy Fine Chemicals | 153746 | Inquire | 100mg, 250mg, Bulk |

| Synblock | MB07009 | >98% | Inquire |

| 2a biotech | 2A-0120840 | Inquire | Inquire |

| Nanjing Finechem Co.,Limited | Inquire | Inquire | Minimum 1g |

Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound starting from 2-chloro-4-aminopyridine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-iodopyridin-4-amine [1][2][3]

This protocol is adapted from established procedures for the iodination of 2-chloro-4-aminopyridine.

Materials:

-

2-Chloro-4-aminopyridine

-

Iodine monochloride (ICl)

-

Sodium acetate (NaOAc)

-

Glacial acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

10% Sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-aminopyridine (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

-

Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

-

Heat the mixture to 70°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-chloro-3-iodopyridin-4-amine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This proposed protocol is based on the principles of the Sandmeyer reaction for the conversion of an aryl amine to a nitrile.[4][5][6][7]

Materials:

-

2-Chloro-3-iodopyridin-4-amine

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath, carefully add 2-chloro-3-iodopyridin-4-amine (1.0 eq) to cold concentrated sulfuric acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Applications in Drug Discovery: Cross-Coupling Reactions

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms allows for selective functionalization. The iodo group is more reactive in reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 3-position. The less reactive chloro group can then be targeted in a subsequent coupling step, providing a pathway to highly substituted pyridine derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: Suzuki-Miyaura coupling of this compound.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. The detailed protocols and workflow diagrams are intended to empower researchers in their endeavors to synthesize novel compounds with potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer Reaction [organic-chemistry.org]

A Comprehensive Theoretical and Spectroscopic Analysis of 2-Chloro-3-iodoisonicotinonitrile: A Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical and spectroscopic examination of 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry. By integrating quantum chemical calculations with experimental spectroscopic data, we present a comprehensive characterization of its molecular structure, vibrational modes, electronic properties, and reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the application of computational chemistry for the rational design of novel therapeutics. We will explore the molecule's optimized geometry, vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and chemical shifts (NMR), validated through a synergistic approach of theoretical predictions and experimental observations. Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions, crucial for its application in drug design.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

Halogenated pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern of a chloro, iodo, and cyano group on the pyridine ring, presents a compelling case for investigation. The interplay of these electron-withdrawing and sterically demanding groups is expected to create a distinct electronic and steric profile, offering potential for novel molecular interactions.